molecular formula C12H10N4O2 B1465260 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1353504-92-3

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1465260
CAS No.: 1353504-92-3
M. Wt: 242.23 g/mol
InChI Key: SSDBKUJNGRXEEK-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique structure combining pyrrole, triazole, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst and solvent. For instance, the reaction can be carried out in dry toluene under microwave conditions at 140°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its combination of pyrrole, triazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-15-6-2-3-9(15)11-14-13-10-5-4-8(12(17)18)7-16(10)11/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDBKUJNGRXEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NN=C3N2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 3
3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 4
3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 6
3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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